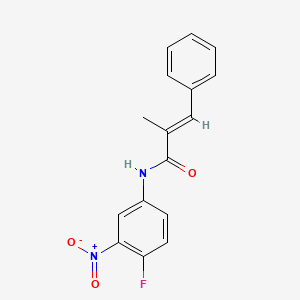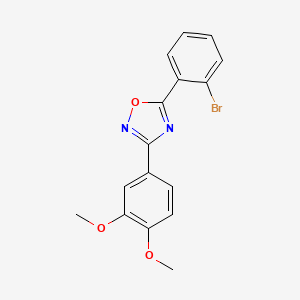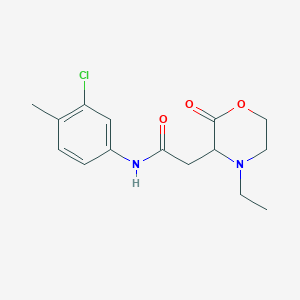
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide (FNPA) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPA is a member of the acrylamide family and has a molecular weight of 311.3 g/mol. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Mecanismo De Acción
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide is dependent on the specific application. In medicinal chemistry, N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide acts as an inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the progression of diseases such as Alzheimer's disease and Parkinson's disease. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide binds to the active site of these enzymes and prevents their activity, which leads to a reduction in the symptoms of these diseases.
In biochemistry, N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide can act as a substrate or inhibitor of enzymes, depending on the specific enzyme and reaction being studied. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide can bind to the active site of an enzyme and undergo a chemical reaction, which allows researchers to study the kinetics and thermodynamics of enzyme-catalyzed reactions. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide can also bind to the allosteric site of an enzyme and modulate its activity.
Biochemical and physiological effects:
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide has been shown to reduce the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the progression of diseases such as Alzheimer's disease and Parkinson's disease. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer drug candidate.
In biochemistry, N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide can modulate the activity of enzymes and proteins, which allows researchers to study the structure-function relationship of these molecules. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide can also be used as a probe to study the binding affinity of proteins to ligands, which is important in drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide in lab experiments include its high purity, stability, and ease of synthesis. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide is a well-characterized compound that can be synthesized in large quantities with high yield. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide is also stable under a wide range of experimental conditions, which makes it a versatile tool for various applications.
The limitations of using N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide in lab experiments include its potential toxicity and limited solubility in aqueous solutions. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide is a synthetic compound that may have toxic effects on living organisms, and its use should be carefully monitored. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide is also poorly soluble in aqueous solutions, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for the use of N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide in scientific research. In medicinal chemistry, N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide can be further optimized to improve its potency and selectivity as a drug candidate for the treatment of various diseases. In biochemistry, N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide can be used to study the structure-function relationship of enzymes and proteins, which can lead to the development of new drugs and therapies. In material science, N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide can be used as a building block for the synthesis of new functional materials with unique properties. Overall, N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide has the potential to make significant contributions to various fields of scientific research.
Métodos De Síntesis
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-fluoro-3-nitrophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-3-phenylacrylamide in the presence of a base such as triethylamine to yield N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide. The purity of the final product is determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the progression of these diseases.
In biochemistry, N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide has been used as a tool to study the mechanism of action of enzymes and proteins. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide can be used as a substrate or inhibitor of enzymes, which allows researchers to study the kinetics and thermodynamics of enzyme-catalyzed reactions. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide has also been used to study the binding affinity of proteins to ligands, which is important in drug discovery.
In material science, N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles. N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide can be incorporated into the polymer backbone or used as a surface modifier to impart specific properties such as hydrophobicity or biocompatibility.
Propiedades
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11(9-12-5-3-2-4-6-12)16(20)18-13-7-8-14(17)15(10-13)19(21)22/h2-10H,1H3,(H,18,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEGLSWWLURPAX-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4879613.png)

![N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B4879618.png)


![ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate](/img/structure/B4879647.png)
![2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4879653.png)

![N,N-diethyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4879665.png)

![N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4879675.png)

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4879684.png)
![N~2~-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4879688.png)